4-Chlorophenyl N,N'-diheptylcarbamimidothioate
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Overview
Description
4-Chlorophenyl N,N’-diheptylcarbamimidothioate is an organic compound that belongs to the class of carbamimidothioates This compound is characterized by the presence of a 4-chlorophenyl group and two heptyl chains attached to a carbamimidothioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorophenyl N,N’-diheptylcarbamimidothioate typically involves the reaction of 4-chlorophenyl isothiocyanate with N,N’-diheptylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of 4-Chlorophenyl N,N’-diheptylcarbamimidothioate may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures consistent product quality and reduces the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
4-Chlorophenyl N,N’-diheptylcarbamimidothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.
Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under an inert atmosphere.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile, often with a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
4-Chlorophenyl N,N’-diheptylcarbamimidothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Chlorophenyl N,N’-diheptylcarbamimidothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorophenyl isothiocyanate
- 4-Chlorophenyl carbamate
- 4-Chlorophenyl thiourea
Comparison
4-Chlorophenyl N,N’-diheptylcarbamimidothioate is unique due to the presence of two heptyl chains, which impart distinct physicochemical properties compared to other similar compounds. These long alkyl chains can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
58363-84-1 |
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Molecular Formula |
C21H35ClN2S |
Molecular Weight |
383.0 g/mol |
IUPAC Name |
(4-chlorophenyl) N,N'-diheptylcarbamimidothioate |
InChI |
InChI=1S/C21H35ClN2S/c1-3-5-7-9-11-17-23-21(24-18-12-10-8-6-4-2)25-20-15-13-19(22)14-16-20/h13-16H,3-12,17-18H2,1-2H3,(H,23,24) |
InChI Key |
ZGTRTPKQOHMOIM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNC(=NCCCCCCC)SC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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